molecular formula C16H16N6 B12226477 7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12226477
M. Wt: 292.34 g/mol
InChI Key: DYYMSWFHPPDFKU-UHFFFAOYSA-N
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Description

7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The starting material, 2,4-dimethylphenylhydrazine, is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrazole ring.

    Cyclization: The resulting pyrazole is then subjected to cyclization with formamide or formic acid to form the pyrazolo[4,3-e]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-ethyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 and adenosine receptors. This makes it a promising candidate for further drug development and therapeutic applications.

Properties

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H16N6/c1-4-14-19-20-16-12-8-18-22(15(12)17-9-21(14)16)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3

InChI Key

DYYMSWFHPPDFKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C=NN3C4=C(C=C(C=C4)C)C

Origin of Product

United States

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